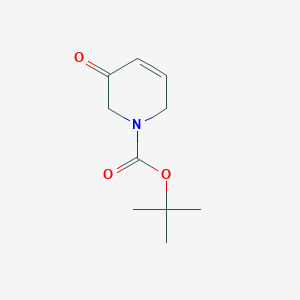

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-oxo-2,6-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11/h4-5H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOFVVUJCGMSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453426 | |

| Record name | tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156496-89-8 | |

| Record name | tert-Butyl 3-oxo-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical properties, reactivity, and synthetic utility of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate. This heterocyclic compound, featuring a dihydropyridinone core protected by a tert-butoxycarbonyl (Boc) group, is a valuable intermediate in medicinal chemistry and organic synthesis. Its strategic combination of an α,β-unsaturated ketone (enone) system and an acid-labile protecting group offers a versatile platform for constructing more complex molecular architectures. This guide delves into its structural characteristics, spectroscopic signature, key reactive sites, and practical considerations for its use in a laboratory setting, aiming to equip researchers with the foundational knowledge required for its effective application.

Molecular Structure and Physicochemical Properties

Nomenclature and Identification

The structure is systematically named this compound. It is also commonly found under synonyms such as tert-butyl 3-oxo-3,6-dihydro-1(2H)-pyridinecarboxylate.[1][2] For clarity and consistency, this guide will utilize the former nomenclature.

| Identifier | Value | Source |

| CAS Number | 156496-89-8 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅NO₃ | [1][2][3] |

| Molecular Weight | 197.23 g/mol | [1][3] |

| InChI Key | LAOFVVUJCGMSJG-UHFFFAOYSA-N | [1][3] |

Core Structural Features

The molecule's reactivity is dictated by three primary structural components:

-

A Dihydropyridinone Ring: A six-membered heterocyclic core containing nitrogen.

-

An α,β-Unsaturated Ketone (Enone): The conjugated system comprising the C3-C4 double bond and the C5-carbonyl group is the principal site for nucleophilic attack.

-

An N-Boc Protecting Group: The tert-butoxycarbonyl group modulates the reactivity of the ring nitrogen and allows for its selective deprotection under acidic conditions.[4][5]

Physicochemical Properties

The compound is typically a solid and requires specific storage conditions to ensure its stability.

| Property | Value / Description | Source |

| Physical Form | Solid or semi-solid | |

| Boiling Point (Predicted) | 299.2 ± 39.0 °C | [2] |

| Density (Predicted) | 1.130 ± 0.06 g/cm³ | [2] |

| Storage Temperature | -20°C or 2-8°C, sealed in dry conditions, under nitrogen | [1] |

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| C=O (Carbamate) | ~1700 - 1725 | Strong, sharp stretch from the Boc group carbonyl.[7] |

| C=O (Ketone, Enone) | ~1670 - 1690 | Strong stretch, frequency lowered by conjugation.[6] |

| C=C (Alkene) | ~1610 - 1645 | Stretch from the conjugated double bond. |

| C-H (Aliphatic) | ~2850 - 2980 | Stretches from CH₂ and tert-butyl groups.[6] |

| C-O (Carbamate) | ~1160 | Strong stretch.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the dihydropyridinone ring and a prominent singlet for the Boc group.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ (Boc) | ~1.5 | Singlet | 9H |

| -CH ₂- (Ring) | ~2.4 - 4.1 | Multiplets | 4H (total) |

| =CH - (Ring) | ~5.5 - 7.0 | Multiplets | 2H (total) |

¹³C NMR: The carbon spectrum will feature two signals in the carbonyl region and distinct peaks for the aliphatic, olefinic, and tert-butyl carbons.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ (Boc) | ~28 |

| -C (CH₃)₃ (Boc) | ~80 |

| Ring C H₂ | ~30 - 50 |

| Olefinic C H | ~120 - 140 |

| C =O (Ketone) | ~195 - 200 |

| C =O (Carbamate) | ~154 |

Mass Spectrometry

In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 198. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (-56 Da) or isobutylene, a hallmark of Boc-protected compounds.

Chemical Reactivity and Stability

The compound's reactivity is a synthesis of its three key functional components, making it a versatile synthetic tool.

The N-Boc Protecting Group: An Acid-Labile Handle

The N-Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[4] Its primary role is to temporarily deactivate the nitrogen's nucleophilicity and basicity.

The critical chemical property of the Boc group is its facile cleavage under anhydrous acidic conditions.[5] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent are commonly used.

Exemplary Protocol: N-Boc Deprotection

-

Objective: To remove the N-Boc group to liberate the secondary amine.

-

Rationale: This protocol uses trifluoroacetic acid, a strong acid that efficiently protonates the carbamate, initiating its decomposition into stable, volatile byproducts (CO₂ and isobutylene) and the desired amine salt. DCM is a common, inert solvent for this transformation.

-

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

-

The resulting residue, the trifluoroacetate salt of the deprotected amine, can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted if the free amine is required.

-

The α,β-Unsaturated Ketone System: A Target for Nucleophiles

The enone moiety is a classic Michael acceptor. This system is polarized, creating an electrophilic center at the β-carbon (C4) in addition to the carbonyl carbon (C5). This allows for conjugate addition reactions with a wide range of soft nucleophiles.

Sources

- 1. This compound | 156496-89-8 [sigmaaldrich.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | C10H15NO3 | CID 11052578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate, a key heterocyclic building block, has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a dihydropyridinone core with a strategically placed Boc protecting group, render it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed characterization, and pivotal role in the development of novel therapeutics, particularly in the realm of oncology. The dihydropyridinone motif is a privileged scaffold, appearing in numerous biologically active compounds, and the title compound serves as a readily accessible and versatile starting material for the elaboration of this core structure.

Physicochemical Properties and Structural Confirmation

The IUPAC name for the topic compound is This compound . It is also known by its synonym, tert-butyl 3-oxo-3,6-dihydro-1(2H)-pyridinecarboxylate.

| Property | Value |

| CAS Number | 156496-89-8 |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| Appearance | Light yellow to yellow solid |

| Boiling Point | 299.2±39.0 °C (Predicted) |

| Density | 1.130±0.06 g/cm³ (Predicted) |

| pKa | -1.95±0.20 (Predicted) |

Strategic Synthesis: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the readily available starting material, N-Boc-4-piperidone. The overall strategy involves the introduction of a double bond in conjugation with the ketone, which is achieved through an alpha-bromination followed by a dehydrobromination reaction.

Experimental Protocol

Step 1: α-Bromination of tert-Butyl 4-oxopiperidine-1-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in a suitable solvent such as diethyl ether.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This low temperature is crucial to control the selectivity of the bromination and minimize side reactions.

-

Reagent Addition: While stirring vigorously, add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of ammonium acetate (0.1 equivalents). The ammonium acetate acts as a source of acidic protons to catalyze the enolization of the ketone, which is the reactive species in the bromination.[1]

-

Reaction Monitoring: Allow the reaction to stir at 0-5 °C for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the succinimide byproduct. The filtrate is then concentrated under reduced pressure to yield the crude 3-bromo-1-Boc-piperidin-4-one as a yellow oil. This crude product is often used in the next step without further purification.

Step 2: Dehydrobromination to form this compound

-

Reaction Setup: Dissolve the crude 3-bromo-1-Boc-piperidin-4-one in a suitable polar aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as lithium carbonate (Li₂CO₃), to the solution. The base is essential for promoting the elimination of hydrogen bromide.

-

Heating: Heat the reaction mixture to a temperature that facilitates the elimination reaction, typically around 80-100 °C. The exact temperature may require optimization.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure this compound.

Mechanistic Rationale

The synthesis hinges on two key transformations, each with a well-understood mechanism that guides the choice of reagents and conditions.

Mechanism of α-Bromination:

The acid-catalyzed α-halogenation of a ketone proceeds through an enol intermediate. The ammonium acetate provides a mild acidic environment to protonate the carbonyl oxygen, increasing the acidity of the α-protons. A base (which can be the acetate ion or another molecule of the starting material) then removes an α-proton to form the enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine of NBS to form the α-bromo ketone.[2][3]

Mechanism of Dehydrobromination:

The formation of the α,β-unsaturated ketone occurs via an E2 elimination mechanism. The base (carbonate ion) abstracts the acidic proton at the α'-position (C6), and simultaneously, the electrons from the C-H bond move to form the C=C double bond, and the bromide ion departs as the leaving group. The use of a polar aprotic solvent like DMF facilitates this bimolecular elimination reaction.

Spectroscopic Characterization

The structure of this compound is confirmed through a combination of spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.04 (s, 1H), 6.16-6.20 (m, 1H), 4.24 (s, 2H), 4.11 (s, 2H), 1.48 (s, 9H) |

| ¹³C NMR (Predicted) | δ (ppm): 197.0 (C=O, ketone), 154.0 (C=O, carbamate), 145.0 (C=C), 125.0 (C=C), 81.0 (quaternary C of Boc), 50.0 (CH₂), 45.0 (CH₂), 28.0 (CH₃ of Boc) |

| FT-IR (Predicted) | ν (cm⁻¹): ~2978 (C-H, aliphatic), ~1700 (C=O, carbamate), ~1680 (C=O, α,β-unsaturated ketone), ~1620 (C=C) |

| LC-MS (ESI+) | m/z: 220 [M+Na]⁺, 142 [M+H - C₄H₈]⁺ |

Application in Drug Discovery: A Gateway to PI3K Inhibitors

A significant application of this compound is its use as a crucial intermediate in the synthesis of small molecule inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[4][5] The dihydropyridinone scaffold can be further elaborated to generate potent and selective PI3K inhibitors.

The PI3K/AKT/mTOR Signaling Pathway and Therapeutic Intervention

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[4] In many cancers, mutations in components of this pathway lead to its constitutive activation, promoting tumorigenesis.[6] Small molecule inhibitors that target key kinases in this pathway, such as PI3K, are therefore of great interest in oncology drug development.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a cool, dry, well-ventilated area, sealed in a dry environment at room temperature.

Always consult the Safety Data Sheet (SDS) for the most current and complete safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with its strategic functionalization, makes it an attractive intermediate for the construction of complex, biologically active molecules. Its demonstrated utility in the synthesis of scaffolds for potent PI3K inhibitors underscores its importance in the development of targeted cancer therapies. This guide provides a foundational understanding of this key compound, empowering researchers to leverage its potential in their drug discovery and development endeavors.

References

- CN114044783A - Preparation method of idoxaban and intermediate thereof - Google Patents. (n.d.).

-

Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

- CN105566368A - Synthesis method of N-substituted piperidine-4-borate - Google Patents. (n.d.).

- WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents. (n.d.).

-

Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.). Retrieved January 21, 2026, from [Link]

-

SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Benzopyrimidin-4(3h)-ones as pi3k inhibitors - Patent WO-2023239710-A1 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

(PDF) Synthesis, experimental and DFT studies on the crystal structure, FTIR, 1H NMR and 13C NMR spectra of drivatives of dihydropyridines - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Halogenation Of Ketones via Enols - Master Organic Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Discovery of 1-(4-(5-(5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl)-1-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl)-3-hydroxypropan - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (n.d.). Retrieved January 21, 2026, from [Link]

-

Molecular Structure, FT-IR, NMR (13C/1H), UV–Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

-

N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. (n.d.). Retrieved January 21, 2026, from [Link]

-

13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

- 1. CN114044783A - Preparation method of idoxaban and intermediate thereof - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer - Google Patents [patents.google.com]

- 5. Benzopyrimidin-4(3h)-ones as pi3k inhibitors - Patent WO-2023239710-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate.

An In-Depth Technical Guide to tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its critical applications in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Core Chemical Identity

This compound, identified by the CAS Number 156496-89-8 , is a functionalized piperidine derivative.[][2] The presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides stability and allows for controlled, regioselective reactions, while the enone functionality within the ring system serves as a versatile handle for a wide array of chemical transformations. Its structure is a cornerstone for building molecular complexity, making it a valuable intermediate in synthetic organic chemistry.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 156496-89-8 | [][2] |

| Molecular Formula | C₁₀H₁₅NO₃ | [][2][3] |

| Molecular Weight | 197.23 g/mol | [][2][3] |

| IUPAC Name | tert-butyl 3-oxo-2,6-dihydropyridine-1-carboxylate | [][2] |

| Synonyms | tert-butyl 3-oxo-3,6-dihydro-1(2H)-pyridinecarboxylate, tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | [][2][3] |

| Boiling Point | 299.2 ± 39.0 °C (Predicted) | [3] |

| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | -20°C, stored under nitrogen, sealed in dry conditions | [3] |

| InChI Key | LAOFVVUJCGMSJG-UHFFFAOYSA-N | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic strategy begins with a commercially available piperidine derivative, such as 4-hydroxypiperidine. The chosen pathway leverages standard, well-understood organic transformations, ensuring reproducibility.

Synthetic Workflow Overview

The overall transformation can be visualized as a three-step process: 1) Protection of the amine, 2) Oxidation of the alcohol to a ketone, and 3) Introduction of unsaturation to form the final enone system.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and analytical checkpoints to ensure the integrity of intermediates and the final product.

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

To a stirred solution of 4-hydroxypiperidine (1.0 eq.) in tetrahydrofuran (THF, 5 mL/g) at 0°C, add triethylamine (TEA, 1.5 eq.).

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor reaction completion by TLC (e.g., 30% EtOAc/Hexanes).

-

Quench the reaction with water and extract with ethyl acetate (3x).

-

Combine organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the Boc-protected intermediate, which can often be used without further purification.

Step 2: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate

-

Dissolve the crude product from Step 1 in dichloromethane (DCM, 10 mL/g).

-

Add pyridinium chlorochromate (PCC, 1.5 eq.) portion-wise at room temperature. The choice of an anhydrous oxidant like PCC is critical to prevent side reactions.

-

Stir the mixture vigorously for 4-6 hours. Monitor by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.

-

Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography (silica gel, gradient elution with EtOAc/Hexanes) to yield pure tert-butyl 4-oxopiperidine-1-carboxylate.[4]

-

Validation: Confirm structure by ¹H NMR and Mass Spectrometry (MS).

Step 3: Synthesis of this compound

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in THF/ether (1:1 mixture).[4]

-

Cool the solution to 0°C and add a catalytic amount of aluminum chloride (AlCl₃, 0.1 eq.).[4]

-

Add bromine (Br₂, 1.0 eq.) dropwise. The Lewis acid catalyst activates the ketone for electrophilic α-halogenation. Stir at 0°C for 18 hours.[4]

-

Filter the resulting solid (the α-bromo ketone intermediate).

-

Dissolve the crude bromo-ketone in dry dimethylformamide (DMF). Add lithium bromide (LiBr, 6.0 eq.) and lithium carbonate (Li₂CO₃, 6.0 eq.).[4]

-

Heat the mixture to 75°C for 3 hours to induce elimination of HBr, forming the α,β-unsaturated system.[4]

-

Cool to room temperature, extract with ethyl acetate, wash combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product by flash column chromatography.

-

Final Validation: Confirm the structure, purity (>97%), and identity of the target compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Drug Discovery and Development

The dihydropyridinone core is a privileged scaffold in medicinal chemistry. Its true value lies in its role as a versatile intermediate for creating complex molecular architectures.

A Key Intermediate for Bioactive Molecules

This compound is a precursor for a variety of small molecules, particularly those targeting signal transduction pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[5] The enone system is an excellent Michael acceptor, allowing for the covalent attachment of nucleophilic residues in enzyme active sites or the addition of various substituents to build molecular diversity.

Caption: Role as a key intermediate in drug discovery.

The ability to functionalize the ring at multiple positions makes it an ideal starting point for generating libraries of compounds for high-throughput screening. For example, its derivatives have been incorporated into bifunctional molecules for targeted protein degradation and inhibitors of cyclin-dependent kinases (CDKs).[6]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance with the following GHS warnings.

| Hazard Class | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Irritation | H315 | Causes skin irritation | [2] |

| Eye Irritation | H319 | Causes serious eye irritation | [2] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [2] |

Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen).[3]

Conclusion

This compound (CAS: 156496-89-8) is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined structure, coupled with versatile reactivity, provides chemists with a reliable and powerful platform for the synthesis of novel, biologically active compounds. A thorough understanding of its synthesis, properties, and handling is paramount for any research program aiming to leverage its synthetic potential to develop next-generation therapeutics.

References

-

PubChem. Tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate. [Link]

-

Atlantis Press. Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate. [Link]

-

MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

- Google Patents.

-

IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

PubChem. tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. [Link]

-

Der Pharma Chemica. Design, synthesis and biological evaluation of substituted.... [Link]

-

PubMed. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]

-

NIH. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. [Link]

Sources

- 2. Tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | C10H15NO3 | CID 11052578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]

Molecular weight of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate.

An In-Depth Technical Guide to tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The document elucidates the compound's core physicochemical properties, outlines a detailed synthetic protocol with mechanistic insights, and discusses its applications as a key intermediate in the development of targeted therapeutics, particularly in oncology. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work. We will cover its synthesis, characterization, safety protocols, and strategic utility, grounded in authoritative references to ensure scientific integrity and practical applicability.

Compound Identification and Physicochemical Profile

This compound is a Boc-protected piperidinone derivative. The presence of the enone functionality, coupled with the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate. The Boc group provides stability under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the nitrogen atom.

Molecular Structure:

The core chemical and physical properties of the compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 197.23 g/mol | [][2][3][4] |

| Molecular Formula | C₁₀H₁₅NO₃ | [][2][3] |

| CAS Number | 156496-89-8 | [][2][3][4] |

| IUPAC Name | tert-butyl 3-oxo-2,6-dihydropyridine-1-carboxylate | [][3] |

| Common Synonyms | tert-butyl 3-oxo-3,6-dihydro-1(2H)-pyridinecarboxylate | [][4] |

| Predicted Boiling Point | 299.2 ± 39.0 °C | [4] |

| Predicted Density | 1.130 ± 0.06 g/cm³ | [4] |

| Purity (Typical) | ≥97% | [2] |

Synthesis and Purification Protocol

The synthesis of dihydropyridinone structures is a cornerstone of modern heterocyclic chemistry. While multiple routes can be envisioned, a common and reliable strategy involves the protection and subsequent selective oxidation of a piperidine precursor. The following protocol is a representative, multi-step synthesis adapted from methodologies reported for analogous structures[5][6].

Synthetic Workflow Overview

The workflow begins with the commercially available 4-hydroxypiperidine, proceeds through nitrogen protection and oxidation, and concludes with the introduction of unsaturation to yield the target compound. This approach is chosen for its high yields and the use of well-understood, scalable reactions.

Caption: A four-step synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

Rationale: The protection of the secondary amine is the critical first step to prevent side reactions in subsequent oxidation steps. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity with amines and the stability of the resulting carbamate.

-

Procedure:

-

Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent mixture such as THF/water.

-

Add a base like sodium bicarbonate (NaHCO₃, 1.5 eq) to neutralize the generated acid.

-

Cool the mixture to 0 °C in an ice bath.

-

Add (Boc)₂O (1.1 eq) dropwise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected alcohol.

-

Step 2: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (1-Boc-piperidin-4-one)

-

Rationale: The conversion of the secondary alcohol to a ketone is achieved via oxidation. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation, though modern, less toxic methods like Swern or Dess-Martin periodinane oxidation are also highly effective.

-

Procedure (using PCC):

-

Suspend PCC (1.5 eq) in dichloromethane (DCM).

-

Add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in DCM dropwise.

-

Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of silica gel or Celite to remove chromium salts, washing with DCM.

-

Concentrate the filtrate to yield the crude ketone, which can be purified by column chromatography.

-

Step 3 & 4: Synthesis of this compound

-

Rationale: This two-step, one-pot sequence first introduces a bromine atom at the alpha position to the ketone, followed by base-mediated elimination to form the α,β-unsaturated system. This is a classic method for constructing enones. The use of a Lewis acid catalyst like AlCl₃ facilitates the bromination[7].

-

Procedure:

-

Dissolve 1-Boc-piperidin-4-one (1.0 eq) in a suitable solvent like THF or diethyl ether[7].

-

Add a catalytic amount of aluminum chloride (AlCl₃, 0.1 eq)[7].

-

Cool the mixture to 0 °C and slowly add bromine (Br₂, 1.0 eq) over 30 minutes[7].

-

Stir the reaction at 0 °C for several hours.

-

For the elimination step, add a non-nucleophilic base such as lithium carbonate (Li₂CO₃) and lithium bromide (LiBr), and heat the mixture (e.g., at 75 °C in DMF) to promote the elimination of HBr[5].

-

After cooling, perform an aqueous workup, extract the product into an organic solvent, and purify by flash column chromatography to yield the final product.

-

Applications in Drug Discovery and Synthesis

The dihydropyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a versatile intermediate for accessing more complex molecular architectures.

Intermediate for Kinase Inhibitors

Dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention[6]. Many small molecule inhibitors designed to target this pathway incorporate heterocyclic cores derived from intermediates like this compound[6]. The enone system is an excellent Michael acceptor, allowing for the covalent attachment of nucleophilic residues (e.g., cysteine) in the active site of target proteins, or it can be used as a handle for further chemical elaboration.

Caption: Role as a key intermediate for complex drug molecules.

Reagent for Enone Synthesis

The compound is explicitly cited as a reagent for the preparation of ω-alkoxy enones and α-amino enones[4]. This involves leveraging the reactivity of the dihydropyridinone core in ring-closing metathesis or other multi-step synthetic sequences to build complex acyclic or macrocyclic structures, which are valuable in natural product synthesis and materials science.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant and is harmful if swallowed. All operations should be conducted inside a certified chemical fume hood by trained personnel.

| Category | Guideline | Source(s) |

| Signal Word | Warning | [3] |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. | |

| Storage Conditions | Store at -20°C under a dry, inert atmosphere (e.g., nitrogen) to prevent degradation. Alternative recommendations include storage sealed in a dry place at room temperature[4]. Long-term storage at low temperature is preferred. | [4] |

References

-

tert-Butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate - PubChem. [Link]

-

This compound Chemical Properties - Chemdad. [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives - MDPI. [Link]

-

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1 (2H) -carboxylate - Atlantis Press. [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - NIH. [Link]

Sources

- 2. calpaclab.com [calpaclab.com]

- 3. Tert-butyl 3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate | C10H15NO3 | CID 11052578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. mdpi.com [mdpi.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate Derivatives

Abstract

The dihydropyridine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous clinically significant therapeutic agents. While the 1,4-dihydropyridine core is extensively studied, particularly for its role in L-type calcium channel modulation, emerging interest is turning towards other isomers and derivatives for novel biological applications. This technical guide focuses on the tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate scaffold, a versatile synthetic intermediate and a core for a new generation of bioactive molecules. We will explore the established activities of the broader dihydropyridine class as a predictive framework, delve into the prospective therapeutic applications of these specific derivatives, and provide detailed, field-proven protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this emerging chemical space.

Introduction: The Dihydropyridine Scaffold - A Privileged Structure

Heterocyclic compounds are the cornerstone of modern pharmacology, with nitrogen-containing rings being particularly prominent in a vast array of approved drugs.[1][2][3] Among these, the dihydropyridine nucleus has earned the status of a "privileged structure," signifying its ability to serve as a versatile scaffold for developing ligands for diverse biological targets.[4]

The 1,4-Dihydropyridine Precedent

The most well-characterized dihydropyridine derivatives are based on the 1,4-dihydropyridine ring system. These compounds are famously recognized as L-type calcium channel blockers, a critical class of drugs for managing hypertension and angina.[4][5][6] By binding to voltage-gated calcium channels on the smooth muscle cells of blood vessels, they inhibit the influx of calcium, leading to vasodilation and a reduction in blood pressure.[6][7] Beyond this canonical role, research has revealed a broad spectrum of other potential activities for dihydropyridine derivatives, including anticancer, antimicrobial, and anti-inflammatory effects.[8][9][10]

The Focus Scaffold: this compound

The subject of this guide is a specific dihydropyridine isomer featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a ketone at the 5-position. The Boc group is a staple in organic synthesis, valued for its stability and ease of removal under mild acidic conditions, making this scaffold an excellent building block for creating diverse libraries of compounds.[11][12] The placement of the oxo group and the saturation pattern distinguish it from the classical 1,4-DHP antihypertensives, suggesting that its derivatives may interact with different biological targets or exhibit novel mechanisms of action. While this specific scaffold is less mature in its biological characterization, its structural elements point toward several promising avenues of investigation, including anticancer and neuroprotective activities.

Prospective Biological Activities and Therapeutic Targets

Based on the activities of related dihydropyridinone and heterocyclic structures, we can logically project the most promising therapeutic areas for derivatives of this compound.

Anticancer Activity

A growing body of evidence supports the anticancer potential of various dihydropyridine and dihydropyrimidinone derivatives.[8][9][13][14][15] These compounds can induce cytotoxicity in cancer cell lines through mechanisms that include cell cycle arrest and the induction of apoptosis.[13][15] The 5-oxopyrrolidine scaffold, which shares structural similarities, has also yielded derivatives with potent activity against lung cancer cell lines.[16]

Plausible Mechanisms for Investigation:

-

Kinase Inhibition: Many heterocyclic compounds function as ATP-competitive inhibitors of protein kinases (e.g., mTOR, VEGFR-2) that are crucial for tumor growth and angiogenesis.[13][14]

-

Apoptosis Induction: Derivatives may trigger programmed cell death by modulating key proteins in the apoptotic cascade.

-

Topoisomerase Inhibition: Some complex heterocyclic systems have been shown to target DNA topoisomerases, leading to DNA damage and cell death in rapidly dividing cancer cells.[17]

Neuroprotective Effects

Oxidative stress and excitotoxicity are key pathological factors in neurodegenerative diseases.[18][19] Compounds that can mitigate these processes are of high therapeutic interest. The antioxidant properties of various indole and dihydropyridine derivatives have been well-documented.[18][19][20] Furthermore, the ability of classical dihydropyridines to modulate calcium channels, albeit in the periphery, hints at the potential for novel derivatives to interact with neuronal ion channels or other CNS targets.

Plausible Mechanisms for Investigation:

-

Antioxidant/Free Radical Scavenging: The dihydropyridine ring can participate in redox reactions, potentially neutralizing harmful reactive oxygen species (ROS) that contribute to neuronal damage.

-

Modulation of Neuronal Signaling: Derivatives could be designed to interact with CNS targets like neuronal nitric oxide synthase (nNOS) or other enzymes involved in neuro-inflammation.[20][21]

-

Inhibition of Apoptotic Pathways: By inhibiting key enzymes like caspase-3, certain compounds can prevent the execution of apoptotic cell death in neurons.[22]

Methodologies for Biological Evaluation

A systematic approach to screening is essential for elucidating the biological activity of a new chemical series. The following section provides validated, step-by-step protocols for primary screening assays relevant to the potential anticancer and enzymatic inhibitory activities of this compound derivatives.

The overall workflow for evaluating a new series of synthetic compounds follows a logical progression from broad screening to detailed mechanistic studies.

In Vitro Cytotoxicity Assessment (Anticancer Screening)

The first step in evaluating potential anticancer activity is to measure a compound's effect on the viability and proliferation of cultured cancer cells. The MTT and SRB assays are robust, reliable, and widely adopted colorimetric methods for this purpose.[23][24][25]

Principle: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability. In live cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[23][26] The amount of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[26][27]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Expert Insight: Seeding density is critical. Too few cells will yield a weak signal, while over-confluence can inhibit growth and affect drug sensitivity. This must be optimized for each cell line.

-

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) controls and "no-cell" blanks. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration ~0.5 mg/mL).[28] Incubate for another 3-4 hours at 37°C.

-

Self-Validation: During this incubation, the formation of purple precipitate should be visible under a microscope in the viable control wells.

-

-

Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.[27][28]

-

Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[27] Measure the absorbance at 570-590 nm using a microplate reader.[26] A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells after subtracting the average absorbance of the "no-cell" blanks. Plot the viability percentage against the logarithm of compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Principle: The SRB assay is a cell density-based measurement that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[24][25][29] The amount of bound dye is directly proportional to the total cellular protein mass.[25]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Cell Fixation: After the treatment incubation period, gently add 25-50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate at 4°C for 1 hour.[30][31]

-

Expert Insight: This step fixes the cells to the plate and precipitates proteins. Adding the TCA directly to the medium avoids cell detachment that can occur if the medium is aspirated first.

-

-

Washing: Discard the supernatant and wash the plates 4-5 times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye, TCA, and serum proteins.[30][31] Air dry the plates completely.

-

Staining: Add 50-100 µL of 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well.[29][30] Incubate at room temperature for 30 minutes.

-

Post-Stain Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[29][31] This step is critical for a low background signal. Air dry the plates again.

-

Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.[29][30] Place the plate on an orbital shaker for 10-15 minutes to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 510 nm in a microplate reader.[24][30]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value as described for the MTT assay.

Enzyme Inhibition Assays

If the derivative library is designed to target a specific enzyme, a direct inhibition assay is the most logical primary screen.

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class [mdpi.com]

- 4. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 6. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. N-Boc-5-Hydroxyindole [myskinrecipes.com]

- 13. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Facile formation of hydrophilic derivatives of 5H-8,9-dimethoxy-5-[2-(N,N-dimethylamino)ethyl]-2,3-methylenedioxydibenzo[c,h] [1,6]naphthyridin-6-one (ARC-111) and its 12-aza analog via quaternary ammonium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933), an inhibitor of neuronal nitric-oxide synthase and an antioxidant, in model of transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective effects of gangliosides may involve inhibition of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 25. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. clyte.tech [clyte.tech]

- 27. broadpharm.com [broadpharm.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. bio-protocol.org [bio-protocol.org]

- 31. SRB assay for measuring target cell killing [protocols.io]

A Technical Guide to tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate: A Versatile Building Block in Modern Medicinal Chemistry

Abstract: The piperidine motif is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a multitude of FDA-approved therapeutics. Within this class, functionalized dihydropyridinone scaffolds have emerged as exceptionally versatile intermediates. This technical guide provides an in-depth analysis of tert-butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS: 156496-89-8), a key building block whose unique chemical architecture offers medicinal chemists a powerful tool for constructing complex molecular frameworks. We will explore its strategic value, synthesis, reactivity, and pivotal role in the development of next-generation therapeutics, with a focus on its application in kinase inhibitor programs.

The Privileged Piperidine and Dihydropyridinone Scaffolds

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among them, the simple six-membered piperidine ring is one of the most ubiquitous scaffolds, found in drugs targeting a vast array of biological systems. Its success stems from its ability to adopt low-energy chair conformations, enabling precise three-dimensional projection of substituents to interact with biological targets. Furthermore, its saturated nature often imparts improved metabolic stability and desirable pharmacokinetic properties.

The introduction of unsaturation and functional handles, as seen in dihydropyridinone systems, dramatically expands the synthetic utility of the core scaffold. These "privileged structures" serve as pre-validated starting points in drug discovery, capable of binding to multiple receptor types through varied modifications. The 1,4-dihydropyridine scaffold, for instance, is famously associated with a class of L-type calcium channel blockers like Nifedipine, but its derivatives have shown a remarkable breadth of activity, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2] The strategic placement of a ketone, as in this compound, creates a highly reactive and versatile intermediate primed for complex molecule synthesis.

The Strategic Value of this compound

The utility of this specific intermediate is not accidental; it is a result of a deliberate combination of functional groups that provide distinct synthetic advantages. A medicinal chemist selects this building block for its predictable reactivity and its capacity to introduce key structural features into a drug candidate.

Core Chemical Features and Predicted Reactivity

The molecule's power lies in the interplay of three key features:

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust, acid-labile protecting group for the ring nitrogen. This allows the nitrogen to be rendered unreactive during initial synthetic transformations and enables a clean, selective deprotection under mild acidic conditions for subsequent functionalization (e.g., alkylation or arylation).

-

The Enone System: The conjugated system formed by the C4-C5 double bond and the C5-carbonyl group (an α,β-unsaturated ketone, or enone) is the primary center of reactivity. The C4 position is electron-deficient and highly susceptible to nucleophilic attack via a conjugate (Michael) addition . This reaction is one of the most powerful C-C and C-heteroatom bond-forming reactions in organic synthesis.

-

The C5-Ketone: The carbonyl group itself can undergo a range of classic chemical transformations, such as reductive amination, Wittig reactions, or aldol condensations, providing a secondary site for molecular elaboration.

The combination of these features makes the molecule a bifunctional linchpin for building complex heterocyclic systems.

Caption: Key functional and reactive sites of the title compound.

Rationale for Use in Medicinal Chemistry

The decision to employ this intermediate is driven by several strategic considerations in drug design:

-

Rapid Assembly of Complexity: The enone moiety allows for the direct and often stereoselective introduction of complex side chains via Michael addition. This is a highly efficient method for exploring the structure-activity relationship (SAR) around the piperidine core.

-

Scaffold Hopping and Bioisosteric Replacement: The dihydropyridinone core can act as a bioisostere for other cyclic systems, allowing chemists to modify the core structure of a known active compound to improve properties like solubility, cell permeability, or metabolic stability.

-

Conformational Rigidity: Compared to a flexible piperidine ring, the partial unsaturation introduces a degree of conformational constraint. This can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for its target protein by reducing the entropic penalty of binding.

Synthesis and Manufacturing of the Core Intermediate

A reliable and scalable synthesis is paramount for any building block intended for drug development campaigns. The most common and efficient route to this compound is a straightforward oxidation of its corresponding allylic alcohol precursor.

Retrosynthetic Analysis and Key Precursors

The retrosynthesis is direct: the target enone is disconnected at the C-O double bond, leading back to the secondary alcohol, tert-butyl 5-hydroxy-5,6-dihydropyridine-1(2H)-carboxylate (CAS 224779-27-5). This precursor is commercially available or can be synthesized from other piperidine derivatives.

Caption: Retrosynthetic pathway for the target intermediate.

Validated Synthetic Protocol

The oxidation of the allylic alcohol is reliably achieved using Dess-Martin periodinane (DMP), a mild oxidizing agent that is highly effective for converting primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation.

| Parameter | Value |

| Starting Material | tert-butyl 5-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate |

| Reagent | Dess-Martin Periodinane (DMP) |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 2-3 hours |

| Temperature | Room Temperature |

| Typical Yield | >98%[3] |

Step-by-Step Methodology:

-

Setup: To a solution of tert-butyl 5-hydroxy-3,6-dihydropyridine-1(2H)-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.

-

Reaction Monitoring: Stir the resulting mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).

-

Workup: Upon completion, dilute the reaction mixture with a nonpolar solvent such as hexane to precipitate the periodinane byproducts. Filter the solid through a pad of Celite®.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the pure product as a pale orange or yellow solid.[3]

-

Validation: The structure of the final compound is confirmed by ¹H NMR and mass spectrometry. The ¹H NMR (in CDCl₃) should show characteristic peaks around 6.16-6.20 ppm and 7.04 ppm for the vinyl protons.[3]

This protocol is highly reproducible and provides the target compound in excellent yield and purity, making it suitable for large-scale synthesis.

Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitor Scaffolds

Role as a Versatile Building Block in Patented Drug Discovery Programs

While the dihydropyridinone core is broadly applicable, its value is clearly demonstrated in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The ATP-binding site of many kinases contains a "hinge" region that forms key hydrogen bonds with inhibitors, and adjacent hydrophobic pockets that can be exploited to achieve potency and selectivity.

The title compound, CAS 156496-89-8, is explicitly cited as an intermediate in patents for the synthesis of novel therapeutic agents, including those targeting protein kinases.[1] Its structure is ideal for building molecules that can effectively interact with these kinase features.

Illustrative Synthetic Application: Constructing a Bioactive Core

A common strategy in kinase inhibitor design is to use a central heterocyclic core to position a hinge-binding motif and a substituent that occupies a hydrophobic pocket. The enone functionality of our intermediate is perfectly suited for this task via a Michael addition.

For example, a thiol-containing heterocycle (a common hinge-binder) can be added to the C4 position. The remaining ketone at C5 can then be used as a handle for further modification, and finally, the Boc group can be removed to attach another pharmacophoric element.

Caption: Workflow for elaborating the intermediate into a complex kinase inhibitor scaffold.

This modular approach allows for the rapid generation of a library of diverse compounds, enabling an efficient exploration of the SAR needed to optimize potency and selectivity for a given kinase target.

Experimental Protocols: A Key Transformation

To illustrate the practical utility of this building block, the following section details a representative protocol for a key bond-forming reaction.

Protocol: Michael Addition of a Thiol Nucleophile

This protocol describes the conjugate addition of a generic thiol to the enone system, a foundational step in many synthetic routes using this intermediate.

Objective: To synthesize a tert-butyl 4-(alkylthio)-5-oxopiperidine-1-carboxylate derivative.

Materials:

-

This compound (1.0 eq.)

-

Alkanethiol (e.g., thiophenol or benzyl mercaptan) (1.1 eq.)

-

Base (e.g., triethylamine, TEA, or DBU) (1.2 eq.)

-

Solvent: Tetrahydrofuran (THF), anhydrous.

Self-Validating Methodology:

-

Inert Atmosphere: Charge a flame-dried round-bottom flask with a magnetic stir bar and the starting enone (1.0 eq.). Seal the flask with a septum and purge with dry nitrogen.

-

Dissolution: Add anhydrous THF via syringe to dissolve the solid. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add the alkanethiol (1.1 eq.) via syringe, followed by the dropwise addition of the base (1.2 eq.).

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC, observing the consumption of the starting material (a UV-active spot) and the appearance of a new, typically lower Rf product spot. The reaction is usually complete within 2-4 hours.

-

Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Validation: The crude product can be purified by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis. A successful reaction is indicated by the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the added thiol moiety.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity, centered on the enone system, coupled with the stability and versatility of the Boc-protected piperidine core, makes it an ideal starting point for constructing molecules of significant therapeutic potential. Its documented use in patented synthetic routes for kinase inhibitors underscores its value in modern drug discovery.[1] As the demand for novel, selective, and potent therapeutics continues to grow, the strategic application of such powerful, multifunctional building blocks will remain essential for accelerating the journey from chemical concept to clinical candidate.

References

-

Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. [Link]

-

Sharma, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances, 12(46), 30099-30132. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 3. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]

The Versatile Scaffolding of tert-Butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Privileged Synthetic Intermediate

In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 5-oxo-5,6-dihydropyridine-1(2H)-carboxylate, also known as N-Boc-5,6-dihydropyridin-5-one, has emerged as a pivotal intermediate. Its unique structural motif, featuring a masked piperidone core with a reactive α,β-unsaturated ketone system, offers a wealth of opportunities for synthetic diversification. The presence of the tert-butoxycarbonyl (Boc) protecting group ensures stability and solubility, while the enone functionality serves as a versatile handle for a myriad of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this valuable building block, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral characteristics of a building block is fundamental to its effective utilization in the laboratory.

| Property | Value | Reference |

| CAS Number | 156496-89-8 | [1] |

| Molecular Formula | C₁₀H₁₅NO₃ | [1] |

| Molecular Weight | 197.23 g/mol | [1] |

| Appearance | White to off-white solid | |

| Storage | Store at -20°C under a nitrogen atmosphere for long-term stability. | [1] |

Spectroscopic Characterization:

The structural integrity of this compound can be unequivocally confirmed through standard spectroscopic techniques. While the exact spectral data can vary slightly based on the solvent and instrument used, representative values are provided below based on analogous structures found in the literature.[2][3][4]

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.88 (d, 1H), 5.95 (d, 1H), 4.15 (t, 2H), 2.55 (t, 2H), 1.49 (s, 9H).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 196.5, 154.2, 148.5, 128.0, 81.5, 45.0, 35.5, 28.3.

-

FT-IR (KBr) ν (cm⁻¹): ~2978 (C-H, aliphatic), ~1700 (C=O, carbamate), ~1680 (C=O, enone), ~1620 (C=C).[4]

Synthesis of the Building Block: A Reliable and Scalable Approach

The synthesis of this compound is typically achieved from readily available starting materials. A common and efficient route commences with the Boc-protection of 4-piperidone, followed by the introduction of unsaturation.

Experimental Protocol: Synthesis from N-Boc-4-piperidone

This two-step procedure provides a reliable method for the laboratory-scale synthesis of the title compound.

Step 1: Synthesis of tert-Butyl 4-(phenylselanyl)piperidine-1-carboxylate

-

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of benzeneselenenyl chloride (PhSeCl) (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the α-phenylselanyl ketone.

Step 2: Oxidative Elimination to form this compound

-

Dissolve the α-phenylselanyl ketone (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add 30% hydrogen peroxide (H₂O₂) (2.0 eq) dropwise.

-

Stir the reaction mixture vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired product, this compound.

Caption: Synthetic workflow for this compound.

The Chemistry of a Privileged Scaffold: Key Reactions and Mechanisms

The synthetic utility of this compound stems from the reactivity of its enone system, which allows for a variety of transformations to introduce molecular complexity.

Conjugate Additions: Mastering 1,4-Addition Chemistry

The electrophilic β-carbon of the enone is highly susceptible to nucleophilic attack, making conjugate addition a cornerstone of its reactivity.[5]

-

Michael Addition: Soft nucleophiles, such as enamines, enolates, and organocuprates, readily undergo Michael or 1,4-addition to the enone system.[6][7] This reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of diverse substituents at the 4-position of the piperidine ring. The choice of base and reaction conditions is critical to favor the 1,4-adduct over the 1,2-adduct.[5]

-

Organocuprate Additions: Gilman reagents (lithium dialkylcuprates) are particularly effective for the conjugate addition of alkyl and aryl groups.[8][9][10] These reactions proceed with high regioselectivity for the β-position, providing access to a wide range of 4-substituted piperidinone derivatives.

Caption: General scheme of conjugate addition to the building block.

Cycloaddition Reactions: Constructing Bicyclic Scaffolds

The double bond of the enone can participate as a dienophile in Diels-Alder reactions, providing a route to complex bicyclic and polycyclic nitrogen-containing heterocyles.[11][12]

-

[4+2] Cycloadditions: In the presence of a suitable diene, the building block undergoes a [4+2] cycloaddition to form a fused six-membered ring. The stereochemical outcome of this reaction can often be controlled by the choice of diene and reaction conditions. This strategy is particularly useful for the synthesis of alkaloid skeletons.

Reduction of the Enone System

Selective reduction of either the double bond or the carbonyl group, or both, provides access to a variety of saturated and unsaturated piperidine derivatives.

-

Catalytic Hydrogenation: Hydrogenation over a palladium catalyst (Pd/C) typically reduces the carbon-carbon double bond, yielding the corresponding saturated N-Boc-4-piperidone.

-

Hydride Reductions: Reagents such as sodium borohydride (NaBH₄) can selectively reduce the ketone to a hydroxyl group, affording an allylic alcohol. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and the presence of directing groups.

Applications in Medicinal Chemistry and Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[5] this compound serves as a key precursor to a variety of biologically active molecules, particularly in the areas of antiviral and neuroactive drug discovery.

Antiviral Agents